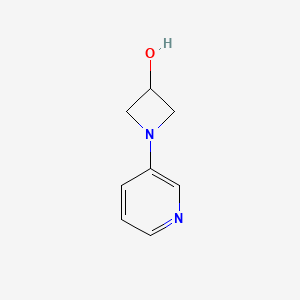

1-(Pyridin-3-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-pyridin-3-ylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-5-10(6-8)7-2-1-3-9-4-7/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQYTUZIUHHHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Pyridin 3 Yl Azetidin 3 Ol and Analogous Azetidinyl Pyridines

Cyclization and Cycloaddition Reactions for Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring is a significant synthetic challenge. clockss.org Both intramolecular cyclization and intermolecular cycloaddition reactions are cornerstone strategies for assembling this four-membered heterocycle.

Intramolecular cyclization is a common approach, typically involving the formation of a carbon-nitrogen bond. A well-established method for synthesizing azetidin-3-ols is the base-induced intramolecular cyclization of N-substituted 1-chloro-3-amino-2-propanol derivatives, which are readily accessible from the reaction of primary amines with epichlorohydrin. acs.org More recent methods include the efficient cyclization of γ-amino alcohols using 1,1′-carbonyldiimidazole (CDI) to furnish enantiopure cis-substituted azetidines. acs.org Other strategies, such as the selenium-induced 4-exo-tet ring closure of homoallylamines, also yield azetidine structures. bham.ac.uk Photochemical methods, like the "aza-Yang" cyclization, a variant of the Norrish-Yang reaction, provide a pathway to azetidinols through the irradiation of β-amino ketones, where protonation of the amine is crucial to prevent side reactions. nih.gov

Cycloaddition reactions offer a powerful means to construct the azetidine skeleton in a single step. The [2+2] cycloaddition between an imine and an olefin, known as the aza-Paternò-Büchi reaction, is a direct route to the azetidine ring. chemrxiv.orgrsc.org Modern variations of this reaction utilize visible-light photocatalysis, enabling the cycloaddition of oximes or imines with alkenes under mild conditions using iridium or copper catalysts. chemrxiv.orgspringernature.comresearchgate.net The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a versatile and widely used method for synthesizing β-lactams (azetidin-2-ones), which are important precursors to azetidines. researchgate.net

Table 1: Selected Cyclization and Cycloaddition Methods for Azetidine Synthesis

| Method | Reactants | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Intramolecular Cyclization | γ-Haloamines / γ-Amino alcohols | Base (e.g., NaH, K₂CO₃) or CDI | Substituted Azetidines | acs.orgu-tokyo.ac.jp |

| Aza-Paternò-Büchi Reaction | Imines/Oximes + Alkenes | Visible Light, Photocatalyst (Ir or Cu) | Substituted Azetidines | chemrxiv.orgrsc.orgspringernature.com |

| Staudinger Cycloaddition | Ketenes + Imines | Triethylamine | β-Lactams (Azetidin-2-ones) | researchgate.net |

| Aza-Yang Cyclization | β-Amino Ketones | UV Light, Acid | Azetidinols | nih.gov |

| Electrocyclization Cascade | O-propargylic oximes | Copper(I) / 2-aminopyridine | Azetidine Nitrones | acs.org |

Reductive and Metal-Mediated Approaches to Substituted Azetidines

Reductive methods and transition metal-mediated reactions have significantly expanded the toolkit for synthesizing functionalized azetidines.

One of the most frequently used methods for obtaining azetidines is the reduction of readily available β-lactams (azetidin-2-ones). acs.org This transformation is typically achieved with high efficiency using reducing agents such as diborane, lithium aluminum hydride (LiAlH₄), or alanes, with the stereochemistry of the ring substituents generally being retained. acs.org Another reductive strategy is the reductive cyclization of γ-haloalkyl-imines, where treatment with sodium borohydride (B1222165) in methanol (B129727) first reduces the imine to a secondary amine, which then undergoes intramolecular cyclization to form the azetidine ring in high yield. bham.ac.uk

Transition metal catalysis has enabled novel and efficient routes to azetidines. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines from amine precursors. rsc.org Titanium-mediated reactions, such as the Kulinkovich-type coupling of oxime ethers with Grignard reagents or terminal olefins, can generate spirocyclic NH-azetidines. rsc.orgresearchgate.net Furthermore, gold-catalyzed 4-exo-dig cyclization of specific N-tosyl homopropargyl amines provides access to (Z)-alkylidene azetidines, a reaction that proceeds through a pathway generally disfavored by Baldwin's rules. acs.org

Table 2: Reductive and Metal-Mediated Syntheses of Azetidines

| Method | Reactants | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| β-Lactam Reduction | Azetidin-2-ones | LiAlH₄, Diborane, or Alanes | Substituted Azetidines | acs.org |

| Reductive Cyclization | γ-Haloalkyl-imines | NaBH₄, MeOH | N-Substituted Azetidines | bham.ac.uk |

| C-H Amination | Amines with γ-C-H bond | Pd(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | Functionalized Azetidines | rsc.org |

| Kulinkovich-type Coupling | Oxime ethers + Grignard reagents | Ti(IV) reagents | Spirocyclic NH-Azetidines | rsc.orgresearchgate.net |

| Gold-Catalyzed Cyclization | N-Tosyl homopropargyl amines | [AuCl(PEt₃)], AgOTf | (Z)-Alkylidene Azetidines | acs.org |

Strategic Incorporation of Pyridyl Moieties onto Azetidine Scaffolds

The synthesis of 1-(pyridin-3-yl)azetidin-3-ol and its analogs requires methods that can efficiently form the N-aryl bond between the azetidine nitrogen and the pyridine (B92270) ring. The strategic installation of the pyridyl group can be achieved either by constructing the azetidine ring onto a pyridine-containing precursor or by attaching the pyridine ring to a pre-formed azetidine scaffold.

A direct and effective method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. doi.org This cross-coupling reaction involves treating azetidin-3-ol (B1332694) hydrochloride with 3-bromopyridine (B30812) in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), a suitable phosphine (B1218219) ligand like Xantphos, and a base such as cesium carbonate. doi.org This approach is highly valuable for directly linking the two key fragments.

Another common strategy involves nucleophilic aromatic substitution (SNAr) on an electron-deficient halopyridine. For instance, the synthesis of various pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been achieved through the substitution of 2-chloronicotinaldehyde (B135284) with different amines, including azetidine derivatives, followed by a subsequent condensation reaction. nih.gov A similar principle applies to the synthesis of tert-butyl [1-(pyridin-3-yl)azetidin-3-yl]carbamate, a precursor to 1-(pyridin-3-yl)azetidin-3-amine, which can be prepared from 3-bromopyridine and the appropriate azetidine carbamate (B1207046) via palladium catalysis. doi.org The incorporation of the pyridine moiety is a key step that can be accomplished through these modern coupling or substitution reactions. evitachem.com

Table 3: Methods for the Synthesis of Azetidinyl Pyridines

| Method | Azetidine Source | Pyridine Source | Key Reagents/Conditions | Product Example | Reference(s) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Azetidin-3-ol hydrochloride | 3-Bromopyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | This compound | doi.org |

| Nucleophilic Aromatic Substitution | 3-Hydroxyazetidine hydrochloride | 2-Chloronicotinaldehyde | K₂CO₃, Toluene | 1-(3-Formylpyridin-2-yl)azetidin-3-ol | nih.gov |

| Buchwald-Hartwig Amination | tert-Butyl (3-aminoazetidin-1-yl)carbamate | 3-Bromopyridine | Pd catalyst, ligand, base | tert-Butyl [1-(pyridin-3-yl)azetidin-3-yl]carbamate | doi.org |

Utility of Azetidine Sulfonyl Fluorides and Related Strained Ring Systems in Divergent Synthesis

The development of novel reagents and methodologies that allow for the divergent synthesis of complex molecules from common intermediates is a major goal in organic chemistry. Azetidine sulfonyl fluorides (ASFs) have recently emerged as powerful and versatile reagents for accessing a wide array of 3-substituted azetidines. acs.orgnih.govnih.gov

ASFs function as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govchemrxiv.org When activated under mild thermal conditions (e.g., 60 °C), these reagents generate reactive intermediates that can be coupled with a broad range of nucleophiles. acs.orgnih.gov This reactivity enables the synthesis of novel azetidine-containing motifs, including heterocyclic, sulfoximine, and phosphonate (B1237965) derivatives, many of which are not accessible through traditional carbonyl chemistry. nih.govnih.govchemrxiv.org The development of divergent synthetic routes to the ASF reagents themselves further enhances their utility. nih.gov This methodology provides an attractive alternative to other reagents used for late-stage azetidinylation, such as those derived from azabicyclo[1.1.0]butane. acs.org

The concept of using ring strain to drive reactions is a common theme in divergent synthesis. nih.govrsc.orgresearchgate.net Similar to ASFs, other strained systems like oxaspiro[2.2]pentanes and α-hydroxycyclopropanols undergo ring-opening reactions under catalytic conditions to produce a variety of valuable products. nih.govrsc.org The inherent strain energy of the small ring facilitates the formation of reactive intermediates that can be trapped to generate molecular diversity, highlighting a powerful strategy for exploring new chemical space. nih.govresearchgate.net

Table 4: Divergent Synthesis using Azetidine Sulfonyl Fluorides (ASFs)

| ASF Precursor | Nucleophile | Key Conditions | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| PMP(Cbz)ASF | Morpholine | 60 °C, MeCN | 3-Amino-azetidine derivative | Mild coupling via deFS pathway | nih.gov |

| PMP(Cbz)ASF | Pomalidomide | 60 °C, MeCN | Azetidine-PROTAC linker motif | Access to complex drug-like scaffolds | acs.orgnih.gov |

| ASF Reagents | Various Nucleophiles (amines, heterocycles) | Thermal (60 °C) | Diverse 3-aryl-3-substituted azetidines | Broad nucleophile scope, divergent synthesis | nih.govchemrxiv.org |

Comprehensive Structure Activity Relationship Sar Investigations of 1 Pyridin 3 Yl Azetidin 3 Ol Derivatives

Conformational Landscape and Stereochemical Impact on Biological Activity

Stereochemistry at the C3 position of the azetidine (B1206935) ring, where the hydroxyl group is attached, introduces a chiral center. The absolute configuration (R or S) at this position can have a profound effect on biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. For many biologically active azetidine derivatives, the stereochemistry is a crucial factor for their efficacy. vulcanchem.com For instance, in related azetidine-containing compounds, the specific stereoisomer often dictates the potency and selectivity for a particular biological target.

The interplay between the conformational flexibility of the azetidine ring and the stereochemistry at its substituents creates a complex energy landscape. The most stable conformation may not necessarily be the biologically active one. The binding of the molecule to its target protein can induce a conformational change to a higher energy state, a concept known as "induced fit." Understanding the energetic barriers between different conformations is therefore essential for rational drug design.

Influence of Substituent Variations on Azetidine Ring System Reactivity and Bioactivity

The azetidine ring of 1-(pyridin-3-yl)azetidin-3-ol is a key site for synthetic modification to modulate both the reactivity and biological activity of the molecule. The nitrogen atom of the azetidine ring is nucleophilic and can be substituted with a variety of groups, which can significantly alter the compound's properties.

Substituents on the azetidine nitrogen can influence the ring's conformation and basicity. For example, the introduction of a bulky N-substituent can favor a particular ring pucker, thereby influencing the spatial orientation of the other substituents. The electronic nature of the N-substituent also plays a role; electron-withdrawing groups can decrease the basicity of the nitrogen, which may affect its ability to form hydrogen bonds or ionic interactions with a biological target.

Modifications at the C3 position, replacing or derivatizing the hydroxyl group, have also been extensively explored. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its presence is often crucial for target binding. Esterification or etherification of this group can modulate the compound's lipophilicity and pharmacokinetic profile. Replacement of the hydroxyl group with other functional groups, such as amines or halogens, can lead to derivatives with altered biological activities. For instance, studies on related azetidine derivatives have shown that substituting the 3-position with an amide moiety can lead to potent dopamine (B1211576) antagonists. researchgate.net

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. rsc.org The nature of the substituents on the ring can influence its stability and propensity for such reactions. This reactivity can be exploited in the design of covalent inhibitors or can be an undesirable metabolic pathway.

The following table summarizes the impact of azetidine ring substitutions on the biological activity of related compounds:

| Position of Substitution | Type of Substituent | Observed Effect on Bioactivity |

| N1 | Benzhydryl | Potent dopamine D2 and D4 antagonism researchgate.net |

| C3 | Amide (e.g., N-benzamides) | Modulation of dopamine receptor affinity researchgate.net |

| C3 | Thio moiety | Potential for high bioavailability in certain drug classes |

Modulation of Pyridine (B92270) Substituents and their Pharmacological Implications

The pyridine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern in this compound derivatives offers numerous opportunities to fine-tune pharmacological properties. researchgate.netgu.se The position, number, and electronic nature of substituents on the pyridine ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. researchgate.net

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a common target for pyridine-containing compounds, substitutions on the pyridine ring have been shown to be critical for selectivity. For instance, chlorination at the 6-position of the pyridine ring in an analogue of epibatidine (B1211577) led to a potent compound, ABT-594, although it was discontinued (B1498344) due to side effects from a lack of selectivity. nih.gov Conversely, other substitutions have led to compounds with improved selectivity for specific nAChR subtypes. nih.gov

The following table illustrates the effect of pyridine ring substitutions on the biological activity of related nicotinic ligands:

| Position of Substitution | Type of Substituent | Pharmacological Implication | Example Compound |

| 6-position | Chlorine | Increased potency, but insufficient selectivity | ABT-594 nih.gov |

| 5-position | Various substituents | Potential for high selectivity for α4β2-nAChR nih.gov | SIB-1508Y nih.gov |

Furthermore, the introduction of substituents on the pyridine ring can also serve to block metabolic sites, thereby improving the metabolic stability and half-life of the compound. The strategic placement of substituents can prevent enzymatic degradation, leading to a more favorable pharmacokinetic profile.

Rational Design Principles for Optimized Chemical Space Exploration

The rational design of novel this compound derivatives with improved pharmacological properties relies on a systematic exploration of the available chemical space. nih.gov This process is guided by an understanding of the SAR principles discussed in the previous sections, as well as the application of computational and combinatorial chemistry techniques.

A key principle in the rational design of these derivatives is the use of bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For example, a hydroxyl group could be replaced with an amine or a thiol to explore different hydrogen bonding patterns and potential interactions with the target. Similarly, the pyridine ring could be replaced with other heteroaromatic rings to investigate the impact on activity and selectivity.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. Molecular docking can predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions that can be optimized. QSAR models can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, allowing for the prediction of the activity of novel, unsynthesized compounds.

Combinatorial chemistry approaches can be employed to rapidly generate large libraries of this compound derivatives with diverse substitution patterns on both the azetidine and pyridine rings. High-throughput screening of these libraries can then identify lead compounds with desirable biological activities, which can be further optimized through iterative rounds of design, synthesis, and testing.

The exploration of novel chemical space also involves the development of new synthetic methodologies to access previously inaccessible derivatives. rsc.orgbham.ac.uk For example, the development of efficient methods for the stereoselective synthesis of substituted azetidines is crucial for investigating the impact of stereochemistry on biological activity.

By integrating these rational design principles, medicinal chemists can more effectively navigate the vast chemical space of this compound derivatives to discover new therapeutic agents with optimized efficacy and safety profiles.

Computational Chemistry and Molecular Modeling Paradigms

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. scirp.org These methods are applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For 1-(Pyridin-3-yl)azetidin-3-ol, DFT calculations, often using a basis set like 6-311++G(d,p), would provide a detailed understanding of its ground state geometry and bond characteristics. researchgate.net

A critical component of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability, chemical reactivity, and the energy of electronic transitions. scirp.orgdergipark.org.tr A smaller energy gap suggests higher reactivity. In related pyridine (B92270) derivatives, DFT has been used to calculate these frontier molecular orbitals to understand electronic transitions and chemical reactivity. researchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. The pyridine nitrogen and azetidinol (B8437883) oxygen would be key sites. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability, likely centered on the pyridine ring. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). dergipark.org.tr | Predicts chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. dergipark.org.tr |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govphyschemres.org This method is central to structure-based drug design. ijert.org For this compound, docking studies would involve placing the molecule into the active site of a specific protein target to evaluate its potential as an inhibitor. The pyridine nucleus is a common feature in many drugs and is known to improve water solubility and participate in key interactions with proteins. mdpi.com

The process involves generating various conformations of the ligand and fitting them into the protein's binding pocket. A scoring function then estimates the binding free energy (ΔG), with more negative values indicating stronger binding. nih.gov The results reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein. researchgate.net For example, the hydroxyl group of the azetidine (B1206935) ring and the nitrogen atom of the pyridine ring are prime candidates for forming hydrogen bonds with a protein's active site. nih.gov Studies on similar pyridine-containing heterocyclic compounds have used docking to predict binding modes and rationalize antimicrobial or other biological activities. nih.gov

| Output | Description | Relevance for this compound |

|---|---|---|

| Docking Score / Binding Energy | A numerical value (e.g., in kcal/mol) that estimates the binding affinity between the ligand and the protein. nih.gov | Quantifies the potential of the compound to act as an inhibitor for a specific target. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | Visualizes how the molecule fits and which functional groups are oriented for interaction. |

| Ligand-Residue Interactions | A detailed map of the specific interactions (e.g., H-bonds, hydrophobic contacts) with amino acid residues. | Identifies the specific molecular features responsible for binding and guides future optimization. |

Conformational Analysis and Energy Minimization Techniques

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the set of low-energy spatial arrangements a molecule can adopt. researchgate.net For a flexible molecule like this compound, which has rotatable bonds, understanding its conformational landscape is crucial.

Energy minimization techniques, using methods like molecular mechanics (MM+) or quantum mechanical calculations, are employed to find the most stable conformers (local and global energy minima). researchgate.net This analysis helps in understanding the molecule's flexibility and the range of shapes it can present to a biological target. For instance, the orientation of the pyridine ring relative to the azetidine ring can significantly influence its ability to fit into a binding site. In studies of similar heterocyclic structures, conformational analysis has been essential to select the most representative conformer for subsequent docking studies. researchgate.net

In Silico Prediction of Relevant Molecular Descriptors for Drug Design

In silico methods are widely used to calculate molecular descriptors that predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential for being a successful drug. ijert.orgresearchgate.net These descriptors are often based on the molecule's structure and physicochemical properties.

One of the most well-known sets of guidelines is Lipinski's Rule of Five, which predicts poor oral absorption or permeation. Other important descriptors include topological polar surface area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. While specific experimental data for this compound is limited, these descriptors can be readily calculated from its 2D structure to provide an early assessment of its drug-likeness.

| Descriptor | Definition | Significance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences size and diffusion; typically <500 Da for oral drugs. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Affects solubility, absorption, and membrane permeability; typically <5 for oral drugs. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and binding; typically ≤5 for oral drugs. For this compound, the count is 1 (from the -OH group). |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Influences solubility and binding; typically ≤10 for oral drugs. For this compound, the count is 3 (pyridine N, azetidine N, and O). |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

Molecular Electrostatic Potential Analysis and Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. nih.gov An MEP map plots the electrostatic potential onto the molecule's surface, indicating regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). nih.gov

This analysis is invaluable for predicting chemical reactivity and intermolecular interactions. acs.org For this compound, the MEP map would likely show a negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as sites for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. MEP analysis helps in understanding how the molecule will be recognized by and interact with a receptor or enzyme. nih.gov

In Vitro Biological Evaluation and Pharmacological Mechanism Investigations

Antimicrobial Activity Assessment (Antibacterial and Antifungal Spectrum)

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyridine (B92270) and azetidine (B1206935) heterocyclic cores are known to be present in various antimicrobial compounds. Research into derivatives has shown that the broader class of pyridine-containing azetidin-2-ones exhibits a range of antibacterial and antifungal activities. For instance, certain 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal species like Aspergillus niger and Penicillium rubrum. Specifically, compounds featuring a 4-fluorophenyl or 4-chlorophenyl substitution were noted for their potency. However, specific data quantifying the antibacterial and antifungal spectrum for 1-(Pyridin-3-yl)azetidin-3-ol itself is not extensively detailed in the currently available scientific literature.

The challenge of multidrug resistance (MDR) is a critical focus in antimicrobial research. Pathogens like Staphylococcus aureus have developed sophisticated resistance mechanisms, rendering many current antibiotics ineffective. While the general class of azetidine and pyridine derivatives is being investigated for potential solutions, specific studies detailing the efficacy of this compound against clinically important MDR strains are not yet prominent in published research.

Understanding the mechanism of action is key to developing effective antimicrobial drugs. For related compounds, such as 1-(Pyridin-4-yl)azetidin-3-ol, one proposed mechanism of antimicrobial activity involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The azetidin-2-one ring, a core feature of beta-lactam antibiotics, is known to inhibit enzymes crucial for the synthesis of the bacterial cell wall. However, a definitive mechanism for this compound, which features an azetidin-3-ol (B1332694) ring, requires further specific investigation.

Antineoplastic and Antiproliferative Activity Profiles

The search for novel anticancer agents has led to the investigation of diverse heterocyclic compounds. The pyrazolo[3,4-b]pyridine scaffold, which is structurally related to the pyridine core of this compound, has been incorporated into derivatives that show significant antiproliferative activity. Some of these compounds have demonstrated potent cytotoxic effects against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cell lines, with some derivatives showing greater potency than the standard anticancer drug doxorubicin (B1662922) against MCF7 cells. The related compound 1-(Pyridin-4-yl)azetidin-3-ol has also been noted for its potential in anticancer research. Despite the promising activity within this chemical class, specific IC₅₀ values and detailed antiproliferative profiles for this compound are not widely available in the current body of literature.

Table 1: Antiproliferative Activity of Related Pyrazolo[3,4-b]pyridine Derivatives This table presents data for related compounds to illustrate the potential of the pyridine scaffold, not for this compound itself.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 5 | MCF7 | 0.0211 | |

| Derivative 6a | MCF7 | 0.0098 | |

| Derivative 6b | MCF7 | 0.0121 | |

| Derivative 7b | Hep G2 | 0.0158 | |

| Derivative 7b | MCF7 | 0.0001 | |

| Derivative 10 | MCF7 | 0.0187 | |

| Doxorubicin | Hep G2 | 0.008 | |

| Doxorubicin | MCF7 | 0.099 |

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, contributes to cancer progression, making it a key therapeutic target. Potent azetidine-based compounds have been developed that can irreversibly inhibit STAT3 activation. These inhibitors have been shown to covalently bind to cysteine residues in the STAT3 protein, leading to the suppression of STAT3 signaling and inducing cell death in cancer models like triple-negative breast cancer. While this highlights the potential of the azetidine scaffold, direct evidence and specific assays confirming that this compound modulates the STAT3 signaling pathway are pending further research.

Ligand Interactions with Neurological Receptor Subtypes (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

The interaction of pyridin-3-yl ether derivatives with nicotinic acetylcholine receptors (nAChRs) is a well-documented area of research. These receptors are implicated in a variety of neurological and psychiatric conditions. Extensive research has been conducted on analogues of Sazetidine-A, a compound containing an azetidinyl-methoxy-pyridin-3-yl core structure, identifying them as potent and selective ligands for the α4β2 nAChR subtype. These interactions are critical for understanding the potential therapeutic applications of this class of compounds in disorders like depression.

A key characteristic of promising nAChR ligands is their selectivity for specific receptor subtypes, which can minimize off-target side effects. Analogues of Sazetidine-A have demonstrated remarkable selectivity for the α4β2 subtype over other nAChRs, such as the α3β4 subtype. For example, one potent analogue displayed a Kᵢ value of 1.2 nM for rat α4β2-nAChRs and showed a 4700-fold selectivity over α3β4-nAChRs.

Furthermore, many of these compounds act as partial agonists. This means they activate the receptor but elicit a response that is lower than that of a full agonist. This partial agonism, combined with receptor desensitization upon prolonged exposure, is a sought-after pharmacological profile for therapeutic agents targeting nAChRs. While the broader class of 3-pyridyl ether compounds shows this profile, specific binding affinity (Kᵢ) and functional potency (EC₅₀) values for the parent compound, this compound, are not explicitly detailed in the reviewed literature, which tends to focus on more complex, highly substituted analogues.

Table 2: nAChR Binding and Functional Data for a Potent Sazetidine-A Analogue This table shows data for a complex analogue to illustrate the pharmacological profile of the azetidinyl-pyridin-3-yl scaffold, not for this compound itself.

| Parameter | Receptor Subtype | Value | Reference |

|---|---|---|---|

| Binding Affinity (Kᵢ) | rat α4β2 | 1.2 nM | |

| Selectivity vs. α3β4 | - | 4700-fold | |

| Functional Selectivity vs. α3β4* | human α4β2 | ~100-fold | |

| Agonist Type | α4β2 | Partial Agonist |

Other Significant Biological Activities (e.g., Antioxidant, Antiviral, Analgesic Properties)

While the primary pharmacological investigations into this compound have centered on specific therapeutic targets, the broader chemical scaffolds of pyridine and azetidine are known to be associated with a range of other biological activities. Literature reviews indicate that derivatives containing these rings have been explored for their antioxidant, antiviral, and analgesic potential. researchgate.netnih.govmdpi.com However, specific experimental studies and detailed research findings concerning the direct antioxidant, antiviral, or analgesic properties of this compound are not extensively documented in publicly available scientific literature.

General reviews of heterocyclic compounds highlight that the pyridine nucleus is a "privileged" structure in medicinal chemistry, with various derivatives exhibiting therapeutic properties, including antioxidant, antiviral, and analgesic effects. nih.govmdpi.com The inclusion of a pyridine ring can be crucial for the biological activity of a molecule. nih.govmdpi.com Similarly, the azetidine ring is a component of numerous existing drugs and its derivatives have been reported to possess a wide spectrum of biological activities, including antioxidant and analgesic properties. researchgate.net

For instance, studies on various pyridine derivatives have demonstrated their potential as antiviral agents. nih.gov A review on pyridine compounds with antimicrobial and antiviral activities notes that the presence of a pyridine nucleus, sometimes in combination with other heterocyclic rings, can lead to significant therapeutic properties. nih.govmdpi.com Furthermore, research into pyrazolo[3,4-b]pyridine derivatives has indicated that certain related compounds, such as Schiff's bases, may possess antioxidant activity. jst.go.jp In the context of pain management, some azetidine derivatives have been investigated for their potential analgesic effects. researchgate.net

Despite these promising indications from related compound classes, there is a notable lack of specific published data, such as IC₅₀ values or percentage inhibition, from in vitro or in vivo studies that would definitively characterize the antioxidant, antiviral, or analgesic profile of this compound itself. Therefore, while the structural components of the molecule suggest a potential for these activities, further dedicated research is required to substantiate such possibilities and quantify any effects.

Data Tables

No specific data on the antioxidant, antiviral, or analgesic properties of this compound was found in the reviewed literature. Therefore, no data tables can be provided.

Concluding Remarks and Future Research Trajectories

Current Achievements in Azetidine-Based Medicinal Chemistry

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. researchgate.netrsc.org Its growing prominence stems from its ability to confer desirable properties upon parent molecules, including improved metabolic stability, aqueous solubility, and binding affinity, while maintaining a low molecular weight. The inherent ring strain of approximately 25.4 kcal/mol gives azetidines a unique, rigid, three-dimensional character that distinguishes them from their less stable aziridine (B145994) and more flexible pyrrolidine (B122466) counterparts. researchgate.netrsc.org

This unique geometry allows azetidines to serve as effective bioisosteres for other common functionalities. For instance, the 3-substituted azetidine motif can act as a constrained analogue of larger groups, helping to lock a molecule into a biologically active conformation. This has led to the successful incorporation of the azetidine ring into several marketed drugs and clinical candidates.

Table 1: Examples of Marketed Drugs Containing an Azetidine Scaffold

| Drug Name | Therapeutic Area | Role of Azetidine Ring |

|---|---|---|

| Azelnidipine | Antihypertensive | Calcium channel blocker component |

| Cobimetinib | Anticancer | Mitogen-activated protein kinase (MEK) inhibitor |

| Ximelagatran | Anticoagulant | Thrombin inhibitor |

| Siponimod | Multiple Sclerosis | Sphingosine-1-phosphate receptor modulator. medwinpublishers.com |

The presence of the azetidine moiety in these drugs underscores its acceptance and value in creating effective therapeutic agents across various disease areas. rsc.orgmedwinpublishers.com

Challenges and Opportunities in the Synthesis of Complex Azetidine Scaffolds

Despite their utility, the synthesis of azetidines presents considerable challenges, primarily due to the high ring strain associated with the four-membered ring. medwinpublishers.comub.bw Traditional methods for forming the azetidine ring, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, often require harsh conditions and may not be suitable for complex or sensitive substrates. researchgate.net The development of methods for creating densely functionalized azetidines remains an area of active research. researchgate.net

However, these challenges have spurred significant innovation, leading to the development of novel and more efficient synthetic routes. rsc.orgrsc.org Recent advances offer exciting opportunities for accessing a wider diversity of azetidine-containing molecules.

Key Synthetic Advancements:

Strain-Release Homologation: Methods utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) allow for the modular and efficient synthesis of various azetidine scaffolds. acs.org

C-H Functionalization: Direct and stereoselective functionalization of C(sp³)–H bonds on the azetidine ring enables the late-stage introduction of complexity, which is highly valuable in medicinal chemistry programs. rsc.org

Photocatalysis: Visible-light-mediated photocycloadditions, such as the aza-Paterno-Büchi reaction, provide mild and efficient pathways to construct the azetidine core. rsc.org

Palladium-Catalyzed Amination: Intramolecular C(sp³)–H amination catalyzed by palladium offers another route to functionalized azetidines. rsc.org

These evolving synthetic strategies are making complex azetidine building blocks more accessible, paving the way for their broader application in drug discovery. researchgate.netacs.org

Emerging Paradigms in Azetidine-Enabled Drug Discovery and Development

The growing accessibility of diverse azetidine scaffolds is fueling new paradigms in drug design. researchgate.net Azetidines are no longer just considered simple replacements for other groups but are being strategically employed to explore novel chemical space and to design molecules with superior "drug-like" properties. acs.orgresearchgate.net

One emerging concept is the use of azetidines to create "stretched" analogues of common saturated heterocycles like piperidine (B6355638) and morpholine. researchgate.net For example, 3-((hetera)cyclobutyl)azetidines can be designed as larger, more conformationally flexible isosteres of these six-membered rings, providing new vectors for lead optimization. researchgate.net

Furthermore, novel reactive platforms based on azetidines are being developed. Azetidine sulfonyl fluorides (ASFs) have been introduced as precursors that can react with a wide range of nucleophiles under mild conditions. acs.org This technology facilitates the rapid synthesis of novel azetidine derivatives and drug analogues, expanding the available chemical motifs for medicinal chemists. acs.org The use of azetidines in Proteolysis Targeting Chimeras (PROTACs) as unique linker components is another area of burgeoning interest, highlighting their versatility. acs.org

Strategic Directions for Further Mechanistic and Efficacy Studies of 1-(Pyridin-3-yl)azetidin-3-ol Derivatives

The compound this compound represents a specific and promising scaffold that combines the features of the beneficial azetidine ring with the versatile pyridine (B92270) moiety, a common element in many bioactive compounds. doi.orgmdpi.com A specific synthesis for this compound involves the palladium-catalyzed coupling of 3-bromopyridine (B30812) with azetidin-3-ol (B1332694) hydrochloride. doi.org

Future research on derivatives of this compound should be guided by a multi-pronged strategy to fully exploit its therapeutic potential.

Table 2: Proposed Research Directions for this compound Derivatives

| Strategic Direction | Rationale & Approach | Potential Therapeutic Areas |

|---|---|---|

| Structural Diversification and SAR Studies | Synthesize a library of analogues by modifying both the pyridine and azetidine rings. Substitutions on the pyridine ring or functionalization of the 3-hydroxyl group on the azetidine could modulate activity and physicochemical properties. evitachem.com | Anticancer, Antimicrobial, CNS disorders. evitachem.comvulcanchem.comnih.gov |

| Exploration of Anticancer Activity | Related pyrazolo-pyridine azetidine derivatives have shown anticancer activity by inducing apoptosis via caspase-3 activation. vulcanchem.com Derivatives of this compound should be screened against various cancer cell lines (e.g., Hep G2, MCF7) to determine their IC₅₀ values. vulcanchem.com | Oncology |

| Investigation of Antimicrobial Properties | Pyridine-containing compounds are known for their antimicrobial effects. mdpi.com Isomers like 1-(Pyridin-4-yl)azetidin-3-ol have shown potential antimicrobial activity. evitachem.com New derivatives should be tested against a panel of pathogenic bacteria and fungi. | Infectious Diseases |

| CNS Activity and Receptor Profiling | Analogues such as 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol have shown high potency and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting potential applications in treating depression. nih.gov Derivatives should be evaluated for their binding affinity to various CNS targets. | Neurology, Psychiatry |

| Sirtuin Modulation | A related pyrrolo[1,2-a]quinoxaline (B1220188) derivative containing a 1-(pyridin-yl)azetidin-3-ol moiety was investigated as a potent and selective Sirt6 activator. nih.gov This suggests that the this compound core could be a valuable pharmacophore for targeting sirtuins, which are implicated in aging and metabolic diseases. | Metabolic Diseases, Oncology, Neurodegeneration |

| Computational and Mechanistic Studies | Employ molecular docking to predict interactions with biological targets and guide the design of more potent derivatives. smolecule.com For active compounds, conduct detailed mechanistic studies to elucidate their mode of action at the molecular level, for example, through enzyme inhibition assays or cellular pathway analysis. vulcanchem.comsmolecule.com | Foundational research applicable to all therapeutic areas. |

By systematically pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of next-generation therapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)azetidin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of azetidine derivatives typically involves ring-forming reactions or functionalization of pre-existing azetidine scaffolds. For this compound, analogous routes include:

- Nucleophilic substitution : Reacting azetidin-3-ol with pyridin-3-yl halides under basic conditions (e.g., K₂CO₃ in DMF). This method requires careful control of stoichiometry to avoid over-alkylation .

- Catalytic cross-coupling : Pd-catalyzed coupling of azetidin-3-ol derivatives with pyridinyl boronic acids. Yields can exceed 70% when using ligands like XPhos and optimized temperatures (80–100°C) .

- Reductive amination : Combining pyridine-3-carbaldehyde with azetidin-3-amine derivatives in the presence of NaBH₃CN. This route is sensitive to pH and solvent polarity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (azetidine protons) and δ 7.2–8.5 ppm (pyridinyl protons) confirm connectivity.

- ¹³C NMR : Signals near 65–70 ppm (C-OH) and 140–150 ppm (pyridinyl carbons) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxyl group orientation). SHELX software is widely used for refinement .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 151.23 (C₈H₁₀N₂O).

Note : Computational tools (e.g., Gaussian) predict vibrational frequencies and optimize geometries for comparison with experimental data .

Advanced Research Questions

Q. What strategies address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Discrepancies arise from protonation states and hydrogen-bonding capacity. Mitigation strategies include:

- pH-dependent solubility profiling : Measure solubility in buffered solutions (pH 2–12) to identify optimal conditions for biological assays.

- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without destabilizing the compound .

- Thermodynamic analysis : Van’t Hoff plots determine enthalpy/entropy contributions to solubility, guiding formulation design .

Q. How can computational models predict the bioactivity of this compound against neurological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to dopamine receptors (e.g., D2R). Pyridinyl and hydroxyl groups show affinity for polar residues (e.g., Asp114) .

- QSAR modeling : Train models on azetidine derivatives with known IC₅₀ values against acetylcholinesterase. Key descriptors include logP and topological polar surface area (TPSA) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). Hydroxyl groups form stable hydrogen bonds with Thr84 in NMDA receptors .

Validation : Cross-check predictions with in vitro assays (e.g., radioligand binding) to refine models .

Q. What analytical techniques resolve contradictions in reported metabolic stability data?

Methodological Answer: Divergent data often stem from assay conditions (e.g., liver microsome sources, incubation times). Standardize protocols using:

- LC-MS/MS quantification : Monitor parent compound depletion in human liver microsomes (HLMs) over 60 minutes. Normalize results to control compounds (e.g., verapamil) .

- CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

- Interspecies comparisons : Rat vs. human microsomal stability data highlight species-specific liabilities (e.g., faster glucuronidation in rats) .

Q. How does stereochemistry influence the pharmacological profile of this compound?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Retention times differ by 2–3 minutes under hexane:isopropanol (90:10) .

- In vitro assays : Test enantiomers against serotonin receptors (5-HT₁A). (R)-enantiomers show 10-fold higher affinity due to optimal spatial alignment with transmembrane helices .

- Pharmacokinetics : (S)-enantiomers exhibit faster clearance in rats (CL = 25 mL/min/kg vs. 15 mL/min/kg for (R)) .

Recommendation : Synthesize and profile both enantiomers early in drug discovery pipelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.